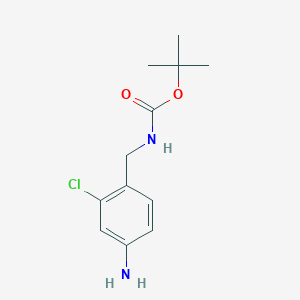

N-Boc-4-amino-2-chlorobenzylamine

Descripción

N-Boc-4-amino-2-chlorobenzylamine is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 4-amino-2-chlorobenzylamine. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc group is a popular protecting group for amines due to its stability under basic conditions and its ease of removal under acidic conditions.

Propiedades

IUPAC Name |

tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWADADMZZLUECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400720-72-1 | |

| Record name | tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Boc-4-amino-2-chlorobenzylamine can be synthesized through a multi-step process. One common method involves the protection of the amino group of 4-amino-2-chlorobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is N-Boc-4-amino-2-chlorobenzylamine, which can be purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of N-Boc-4-amino-2-chlorobenzylamine may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to afford high yields of Boc-protected amines .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-4-amino-2-chlorobenzylamine undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Amidation: The compound can react with carboxylic acids or acid chlorides to form amides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.

Amidation: Carboxylic acids, acid chlorides, and coupling agents like carbodiimides.

Major Products

Deprotection: 4-amino-2-chlorobenzylamine.

Substitution: Various substituted benzylamines.

Amidation: Benzylamides.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

N-Boc-4-amino-2-chlorobenzylamine serves as a key intermediate in synthesizing various bioactive compounds. For instance, it has been utilized in the preparation of noncanonical amino acids, which are crucial for developing new pharmaceuticals. These amino acids can enhance protein function and stability, making them valuable in drug development .

Organocatalytic Reactions

The compound has been employed in enantioselective organocatalytic reactions, particularly in the synthesis of α-amino nitriles from aromatic imines. This method demonstrates the compound's utility in creating chiral molecules, which are essential in asymmetric synthesis and drug formulation .

Pharmaceutical Applications

N-Boc-4-amino-2-chlorobenzylamine's derivatives have shown promising results in medicinal chemistry. It has been involved in the development of compounds that exhibit significant biological activities, including anticancer properties. For example, derivatives synthesized from this compound have been tested against various cancer cell lines, showcasing their potential as therapeutic agents .

Case Study 1: Synthesis of Quinazolinones

A study reported the synthesis of N-Boc-protected 2-alkylaminoquinazolin-4(3H)-ones using N-Boc-4-amino-2-chlorobenzylamine as a starting material. The resulting compounds demonstrated high enantiomeric purity and were evaluated for their activity against cancer cells, indicating their potential as lead compounds for drug development .

Case Study 2: Anticancer Activity

Another investigation focused on synthesizing a series of N-Boc derivatives that exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications on the biological activity of these compounds, suggesting that N-Boc-4-amino-2-chlorobenzylamine could be pivotal in designing more effective anticancer agents .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of N-Boc-4-amino-2-chlorobenzylamine primarily involves its role as a protected amine. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various chemical reactions, such as nucleophilic substitution and amidation, to form the desired products .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-4-amino-2-chlorophenylamine: Similar structure but with a phenyl group instead of a benzyl group.

N-Boc-4-amino-2-chlorobenzamide: Similar structure but with an amide group instead of an amine group.

Uniqueness

N-Boc-4-amino-2-chlorobenzylamine is unique due to its specific substitution pattern on the benzyl ring and the presence of both a Boc-protected amino group and a chlorine atom. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for selective reactions and modifications .

Actividad Biológica

N-Boc-4-amino-2-chlorobenzylamine is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that enable various biological activities. This article reviews the biological activity of N-Boc-4-amino-2-chlorobenzylamine, focusing on its synthesis, applications, and interactions with biological targets.

Chemical Structure and Properties

N-Boc-4-amino-2-chlorobenzylamine is characterized by the following structural features:

- Molecular Formula : C₁₂H₁₇ClN₂O₂

- Molecular Weight : Approximately 244.73 g/mol

- Functional Groups : Contains a tert-butyloxycarbonyl (Boc) protective group and a chlorine substituent at the ortho position relative to the amine group.

The presence of the Boc group facilitates the protection of the amine during synthetic processes, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of N-Boc-4-amino-2-chlorobenzylamine typically involves:

- Protection of Amine : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O), which allows for selective reactions without affecting the amine functionality.

- Chlorination : The introduction of chlorine at the 2-position can be achieved through electrophilic aromatic substitution methods.

This compound has been utilized in synthesizing various biologically active molecules, including ceftolozane, a fifth-generation cephalosporin antibiotic, indicating its relevance in pharmaceutical applications.

Antitumor Activity

Recent studies have highlighted the potential of N-Boc-4-amino-2-chlorobenzylamine as a precursor for compounds with antitumor properties. For instance, derivatives of similar structures have shown potent activity against histone deacetylases (HDACs), which are crucial targets in cancer therapy. One study reported that nitrogen mustard derivatives exhibited selective inhibition against HDAC1, HDAC2, and HDAC3, with IC₅₀ values indicating significant potency .

| Compound | IC₅₀ (nM) | Target |

|---|---|---|

| NA | 95.2 | HDAC1 |

| NA | 260.7 | HDAC2 |

| NA | 255.7 | HDAC3 |

These findings suggest that compounds derived from N-Boc-4-amino-2-chlorobenzylamine could be developed into effective HDAC inhibitors for cancer treatment.

The antitumor effects observed with derivatives are attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. For example, studies on related compounds demonstrated that they could promote G2/M phase arrest and trigger apoptotic pathways in HepG2 cells . This mechanism is critical for the development of therapies targeting solid tumors.

Case Studies

Several case studies have explored the biological implications of compounds related to N-Boc-4-amino-2-chlorobenzylamine:

- Histone Deacetylase Inhibitors : A study on nitrogen mustard derivatives showed promising results as potent HDAC inhibitors with enhanced selectivity and reduced toxicity compared to traditional agents like SAHA (suberoylanilide hydroxamic acid) .

- Synthesis Efficiency : Research demonstrated efficient methods for synthesizing N-Boc-protected amino acids and related compounds that maintain high enantiomeric purity, which is essential for bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.